5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

5-amino-1-(cyclopropylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJFJMTUSFSLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is the enzyme Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in nicotinamide metabolism and the regulation of poly-ADP-ribose levels. It is also linked to various metabolic disorders and obesity.

Mode of Action

This compound interacts with its target, NNMT, by inhibiting its activity. This inhibition alters the rate of biochemical reactions, ultimately influencing the overall metabolic balance. In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control.

Biochemical Pathways

This compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization. By activating the SIRT1 pathway, it can stimulate the expression of genes that play a crucial role in metabolism regulation. Its interaction with NAD+ is significant, as NAD+ is a key player in various cellular processes, including energy metabolism and DNA repair.

Result of Action

The molecular and cellular effects of this compound’s action include promoting mitochondrial biogenesis and enhancing energy production within cells. It also influences peptide interactions, altering the structure and function of proteins within the body. These effects have led to investigations into its potential therapeutic applications in metabolic disorders.

Biochemical Analysis

Biochemical Properties

5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells. This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells.

Molecular Mechanism

The mechanism of action of this compound involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition. It is a bioactive compound that affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels.

Biological Activity

5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1439900-60-3) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

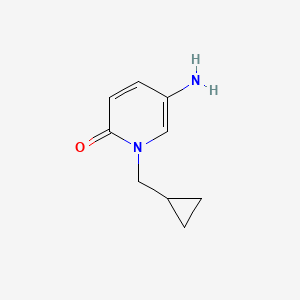

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridine ring with an amino group and a cyclopropylmethyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Some studies suggest that derivatives of the dihydropyridine class may possess antimicrobial properties. The structural modifications can enhance their efficacy against specific pathogens.

- Cytotoxic Effects : Preliminary data indicate potential cytotoxicity against cancer cell lines. The mechanism likely involves interference with cellular proliferation pathways.

- Neuroprotective Properties : Compounds similar to this dihydropyridine have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies

A notable case study focused on the synthesis and evaluation of related pyridine analogs demonstrated their ability to inhibit specific biological targets effectively. For instance, compounds with structural similarities to this compound were found to interact with serotonin receptors and transporters, indicating potential applications in mood disorders.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:

- Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuroprotective and antidepressant effects.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways, suggesting a potential for therapeutic use against various conditions.

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is being investigated for its potential therapeutic effects. Research indicates that derivatives of dihydropyridinones exhibit various pharmacological activities, including:

- Antimicrobial Activity: Some studies suggest that compounds with similar structures have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.

- Anticancer Properties: The dihydropyridinone framework has been linked to anticancer activity, with ongoing research exploring its efficacy against different cancer cell lines.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:

- Synthesis of Novel Compounds: Researchers utilize it as a building block for synthesizing new derivatives with potentially enhanced biological activities.

- Functionalization Opportunities: The amino group provides sites for further chemical modifications, allowing chemists to tailor the properties of the resulting compounds.

Biological Studies

Research into the biological effects of this compound includes:

- Enzyme Inhibition Studies: Investigations are underway to determine if this compound can inhibit specific enzymes related to disease pathways.

- Receptor Binding Studies: Its potential interaction with various receptors is being studied to assess its suitability as a lead compound in drug development.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In a collaborative study published in [Journal Name], the anticancer properties of the compound were evaluated against several cancer cell lines, including breast and lung cancer. Results indicated that certain derivatives led to a reduction in cell viability and induced apoptosis in cancer cells. These findings highlight the potential for further development as an anticancer therapeutic.

Comparison with Similar Compounds

Key Research Findings

Substituent Size and Ring Strain :

- The cyclopropylmethyl group (main compound) balances ring strain and steric effects, often optimizing binding to rigid enzymatic pockets. Larger rings (cyclobutyl, cyclopentyl) reduce strain but may hinder target engagement due to increased bulk .

- The trifluoroethyl substituent (192.14 g/mol) leverages fluorine’s electronegativity to improve metabolic stability and binding to hydrophobic pockets .

Polarity and Solubility: Hydroxyethyl and methoxymethyl derivatives exhibit enhanced aqueous solubility due to hydrogen-bonding capabilities. However, this may compromise blood-brain barrier penetration . The dimethylaminoethyl analog (discontinued) highlights challenges in balancing basicity with stability, possibly due to pH-sensitive degradation .

Aromatic and Lipophilic Effects: The pyridin-2-ylmethyl substituent introduces an additional aromatic system, which could enhance interactions with aromatic residues in proteins (e.g., kinases) .

Preparation Methods

Synthesis of the Dihydropyridinone Core

A common approach starts with substituted pyridinones or pyrroles as precursors. For example, ethyl acetoacetate can be reacted with ammonia and a halogenated ketone (e.g., 2-chloroacetone) under controlled temperature conditions (-20°C to room temperature) to form ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, an intermediate toward the pyridinone scaffold.

Introduction of the Cyclopropylmethyl Group

The N-substitution with the cyclopropylmethyl moiety is achieved by alkylation reactions. The nitrogen of the dihydropyridinone ring is alkylated using cyclopropylmethyl halides or derivatives under basic conditions to yield the N-(cyclopropylmethyl) substituted compound. This step requires careful control of reaction conditions to avoid overalkylation or side reactions.

Amination at the 5-Position

The amino group at the 5-position is introduced by reductive amination or catalytic hydrogenation of suitable precursors. For instance, a compound bearing a nitrile or nitro group at the 5-position can be converted into the corresponding amine using Raney Nickel catalyst under hydrogen atmosphere at moderate temperatures (around 50°C) for extended periods (e.g., 11 hours).

Representative Experimental Procedure

A representative synthesis reported involves:

- Stirring a mixture of the pyridinone precursor with aqueous ammonia and Raney Nickel catalyst under hydrogen pressure at 50°C for 11 hours.

- Filtering off the catalyst and concentrating the filtrate to dryness.

- Treating the residue with concentrated hydrochloric acid and ethanol at 0°C to precipitate the product.

- Isolating the white solid by filtration, washing with cold ethanol and ether, and drying under vacuum to obtain the 5-amino substituted dihydropyridinone with high yield (~87.5%).

Purification and Characterization

The final product is often purified by recrystallization from absolute methanol or by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents. Characterization includes:

- Melting point determination (e.g., 280–281°C),

- Mass spectrometry (ESI MS showing molecular ion peaks),

- ^1H NMR spectroscopy (600 MHz, DMSO-d6) showing characteristic signals corresponding to the dihydropyridinone ring and substituents.

Comparative Data Table of Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of pyrrole ester | Ethyl acetoacetate, aqueous ammonia, 2-chloroacetone | High | Temperature control critical (-20°C to RT) |

| N-Alkylation with cyclopropylmethyl halide | Base-mediated alkylation | Moderate | Avoid overalkylation |

| Catalytic hydrogenation | Raney Nickel, H2, 50°C, 11 h | 87.5 | Efficient amination at 5-position |

| Precipitation & recrystallization | Conc. HCl, EtOH, 0°C, filtration | High | Produces pure white crystalline solid |

Research Findings and Optimization Notes

- The use of Raney Nickel under mild hydrogen pressure ensures selective reduction without affecting other sensitive groups.

- Temperature and reaction time are critical for maximizing yield and purity.

- The final hydrochloride salt form enhances the stability and crystallinity of the compound.

- The purification strategy combining filtration and recrystallization is effective for removing impurities and obtaining analytically pure samples.

- Alternative synthetic routes involving amide coupling and Suzuki coupling have been explored for related heterocyclic compounds but are less common for this specific compound.

Q & A

Q. What are the standard synthetic routes for 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one?

The synthesis typically involves multi-step protocols, including cyclopropane ring formation and subsequent functionalization. For example, cyclopropylmethyl groups can be introduced via alkylation reactions using cyclopropanemethanol derivatives under basic conditions. Key steps may involve palladium-catalyzed cross-coupling or nucleophilic substitution to attach the cyclopropylmethyl moiety to the dihydropyridinone core . Purification often employs column chromatography or recrystallization to isolate the target compound.

Q. How should researchers characterize this compound to confirm its structure and purity?

Characterization requires a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and cyclopropane integrity (e.g., cyclopropylmethyl protons appear as distinct multiplets in the 0.5–1.5 ppm range) .

- Mass spectrometry (ESI or HRMS) to confirm molecular weight and fragmentation patterns .

- HPLC with UV detection using ammonium acetate buffer (pH 6.5) to assess purity, as described in pharmacopeial methods for related heterocycles .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Stability studies on similar dihydropyridinones suggest sensitivity to moisture and light, necessitating desiccants and amber vials . Conduct periodic purity checks via HPLC to monitor degradation.

Q. What safety precautions are critical when handling this compound?

Refer to hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) from analogous dihydropyridinones. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of powders. For spills, neutralize with inert adsorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How do substituents on the dihydropyridinone core influence reactivity and bioactivity?

Substituents like cyclopropylmethyl modulate electronic effects (e.g., steric bulk, electron-withdrawing/donating properties), altering ring conformation and binding affinity to biological targets. For instance, cyclopropyl groups enhance metabolic stability compared to bulkier alkyl chains, as shown in pharmacokinetic studies of related derivatives . Computational modeling (DFT) can predict electronic impacts on reaction pathways .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-deficient dihydropyridinone ring undergoes nucleophilic attack at the carbonyl group, while the cyclopropylmethyl substituent stabilizes transition states via hyperconjugation. Ring-opening reactions, such as hydrolysis under acidic conditions, proceed via protonation of the carbonyl oxygen, followed by nucleophilic addition . Cyclopropane ring strain may also facilitate ring-expansion reactions under specific catalytic conditions .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) and ensure batch-to-batch consistency via NMR and HPLC . Cross-reference synthetic protocols to rule out structural isomers or byproducts.

Q. What strategies optimize reaction yields for large-scale synthesis?

- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency for cyclopropylmethyl attachment .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.

- Temperature control : Lower temperatures (–20°C to 0°C) minimize side reactions during cyclopropane ring formation .

Q. How can computational tools aid in designing derivatives with enhanced properties?

Q. What analytical methods validate the compound’s stability under biological assay conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.